![molecular formula C19H18FN3O B2649015 [4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-fluorophenyl)methanone CAS No. 605627-92-7](/img/structure/B2649015.png)
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a benzimidazole derivative. Benzimidazole is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides . This heterocycle may represent a type of privileged substructure which can interact with proteins and enzymes . Benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .
Molecular Structure Analysis
The molecular structure of the compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on its functional groups. Benzimidazole derivatives often undergo reactions typical of aromatic amines .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be determined by techniques such as NMR spectroscopy and mass spectrometry .Scientific Research Applications
Synthesis and Structural Analysis
A study by Benaka Prasad et al. (2018) details the synthesis of a bioactive heterocycle closely related to the compound , showcasing its antiproliferative activity and detailed structural characterization through various spectroscopic and crystallographic methods. This research emphasizes the potential of such compounds in drug design due to their stable molecular structure, facilitated by inter and intra-molecular hydrogen bonds (Benaka Prasad et al., 2018).
Optical Properties and Application in Materials
Volpi et al. (2017) synthesized derivatives with a structural motif similar to the compound of interest, demonstrating how such structures can influence the optical properties, including absorption and fluorescence spectra. This work indicates the potential use of these compounds in developing luminescent materials with applications ranging from optical sensors to bioimaging (Volpi et al., 2017).
Neuroleptic Activity
Research by Sato et al. (1978) explored derivatives with the benzimidazole and piperidinyl groups, finding significant neuroleptic activities comparable to established drugs like haloperidol. This suggests the potential therapeutic applications of such compounds in treating neurological disorders (Sato et al., 1978).
Fluorescent Logic Gates
Gauci and Magri (2022) designed and synthesized compounds incorporating piperazine and aromatic groups, which were used as fluorescent logic gates. This study highlights the application of such molecular structures in developing smart materials for sensing and computing at the molecular level (Gauci & Magri, 2022).
Antitubercular Activities
Bisht et al. (2010) synthesized a series of compounds, including one with a piperidinyl group, and evaluated their antitubercular activities. Their findings show the potential of these compounds in developing new treatments for tuberculosis, especially against resistant strains (Bisht et al., 2010).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O/c20-15-5-3-4-14(12-15)19(24)23-10-8-13(9-11-23)18-21-16-6-1-2-7-17(16)22-18/h1-7,12-13H,8-11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRMSLYJSQWZTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
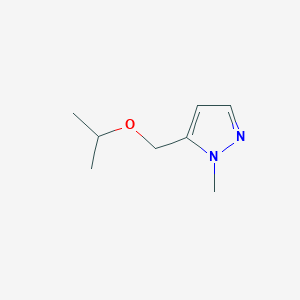
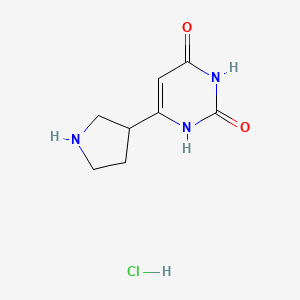
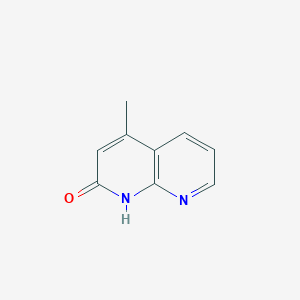

![N,N-diethyl-2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B2648942.png)
![N-[[2-(Difluoromethoxy)-4-propoxyphenyl]methyl]but-2-ynamide](/img/structure/B2648943.png)
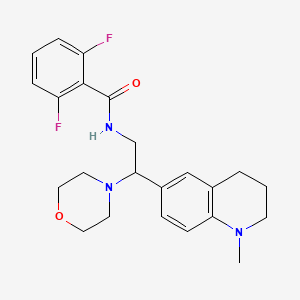
![2-({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)-3-methylbutanoic acid](/img/no-structure.png)


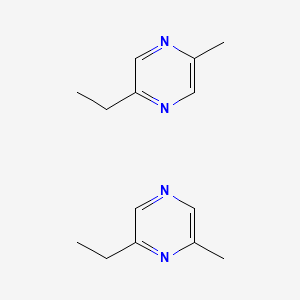
![1-(Chloromethyl)-3-(2-nitrophenyl)bicyclo[1.1.1]pentane](/img/structure/B2648952.png)
![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2648954.png)
![3-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2648955.png)
